2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-chlorobenzylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-chlorobenzylidene)acetohydrazide typically involves multiple stepsThe final step involves the condensation of the triazole derivative with 2-chlorobenzylideneacetohydrazide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-chlorobenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-chlorobenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-chlorobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 2-{[5-(anilinomethyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
- 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(5-bromo-2-methoxybenzylidene)acetohydrazide
Uniqueness
What sets 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2-chlorobenzylidene)acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H21ClN6OS |
---|---|
Molecular Weight |
477g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN6OS/c25-21-14-8-7-9-18(21)15-27-29-23(32)17-33-24-30-28-22(16-26-19-10-3-1-4-11-19)31(24)20-12-5-2-6-13-20/h1-15,26H,16-17H2,(H,29,32)/b27-15+ |
InChI Key |
HWXWUSMZXYDRMS-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Cl |
SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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